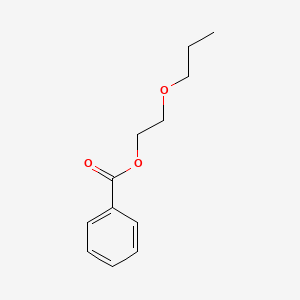
1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a chemical compound with a molecular formula of C12H14N2S This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a thiophene ring
Méthodes De Préparation
The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between isobutyl hydrazine and thiophene-3-carboxaldehyde can lead to the formation of the desired pyrazole ring. The nitrile group can be introduced through subsequent reactions involving cyanation agents.
Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound in the development of new drugs.
Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group makes this compound more acidic and suitable for different types of reactions.
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-amine: The amine group in this compound allows for different interactions with biological targets and can be used in the synthesis of amide derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13N3S |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3-thiophen-3-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,6H2,1-2H3 |
Clé InChI |
SOYIVUKJBRCRJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)

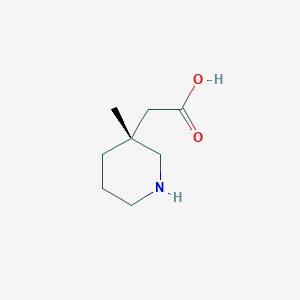
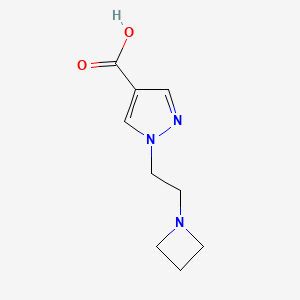
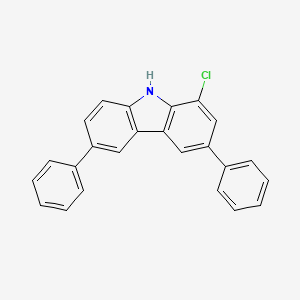
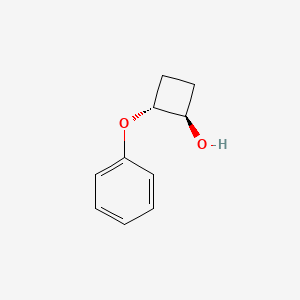
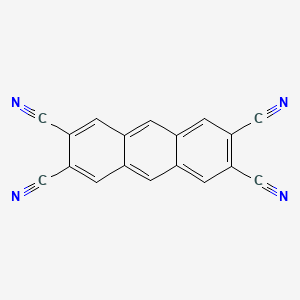
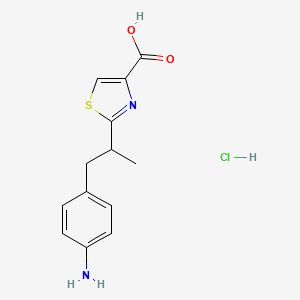
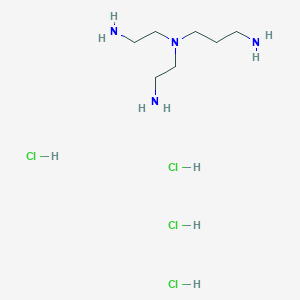



![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)
